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Compound of Interest

Compound Name: Salicylhydroxamic Acid

Cat. No.: B141934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of Salicylhydroxamic Acid (SHA), a compound of significant interest in

medicinal chemistry and materials science. By detailing its Fourier-Transform Infrared (FTIR)

and Nuclear Magnetic Resonance (NMR) spectral properties, this document serves as a crucial

resource for identification, purity assessment, and structural elucidation.

Introduction
Salicylhydroxamic acid (N,2-dihydroxybenzamide) is a versatile molecule known for its role

as a metal chelator, an enzyme inhibitor, and a precursor in organic synthesis.[1] Its biological

and chemical activities are intrinsically linked to its molecular structure and the interplay of its

functional groups. Spectroscopic techniques like FTIR and NMR provide a powerful lens to

probe this structure, offering detailed information on vibrational modes and the chemical

environment of individual atoms. This guide presents a curated analysis of SHA's

spectroscopic data, supplemented with detailed experimental protocols and visual

representations of its chemical behavior.

Spectroscopic Data Analysis
The following sections present the key spectroscopic data for Salicylhydroxamic Acid in a

structured format, facilitating easy reference and comparison.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b141934?utm_src=pdf-interest
https://www.benchchem.com/product/b141934?utm_src=pdf-body
https://www.benchchem.com/product/b141934?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_89-73-6_1HNMR.htm
https://www.benchchem.com/product/b141934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy reveals the characteristic vibrational frequencies of the functional groups

within the SHA molecule. The spectrum is marked by the presence of hydroxyl, amide, and

aromatic functionalities.

Table 1: FTIR Peak Assignments for Salicylhydroxamic Acid

Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Reference(s)

3288 O-H stretching
Phenolic and

Hydroxamic OH
[2]

~3000-2800 C-H stretching Aromatic C-H [3][4]

1614
C=O stretching

(Amide I)
Carbonyl (C=O) [2]

1558-1610 C=C stretching Aromatic Ring [3]

1444-1503 C-C stretching Aromatic Ring [3]

907 N-O stretching
Hydroxamic Acid (N-

O)
[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the atomic connectivity and chemical

environment of the hydrogen (¹H) and carbon (¹³C) nuclei in Salicylhydroxamic Acid.

The ¹H NMR spectrum of SHA is characterized by signals from the aromatic protons and the

labile protons of the hydroxyl and hydroxamic acid groups.

Table 2: ¹H NMR Chemical Shift Assignments for Salicylhydroxamic Acid (in DMSO-d₆)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Reference(s)

11.41 - 12.20 Broad Singlet 1H N-OH [2]

~9.4 Broad Singlet 1H Ar-OH [1]

6.83 - 7.83 Multiplet 4H

Aromatic Protons

(H-3, H-4, H-5,

H-6)

[2]

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon

skeleton of Salicylhydroxamic Acid.

Table 3: ¹³C NMR Chemical Shift Assignments for Salicylhydroxamic Acid (in DMSO-d₆)

Chemical Shift (ppm) Assignment Reference(s)

~165-170 C=O (Carbonyl) [5]

~150-160 C-OH (Phenolic) [5]

~115-135 Aromatic Carbons [5]

~110-120 Aromatic C-H [5]

Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental

procedures. The following protocols provide a general framework for the FTIR and NMR

analysis of Salicylhydroxamic Acid.

FTIR Spectroscopy: KBr Pellet Method
This method is suitable for acquiring the infrared spectrum of solid Salicylhydroxamic Acid.

Sample Preparation:

Thoroughly dry analytical grade potassium bromide (KBr) to remove any moisture.
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Grind 1-2 mg of Salicylhydroxamic Acid with approximately 100-200 mg of the dried KBr

using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation:

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

NMR Spectroscopy: Solution-State Analysis
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of

Salicylhydroxamic Acid in a deuterated solvent.

Sample Preparation:

Accurately weigh approximately 5-10 mg of Salicylhydroxamic Acid.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure

the analyte's signals.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b141934?utm_src=pdf-body
https://www.benchchem.com/product/b141934?utm_src=pdf-body
https://www.benchchem.com/product/b141934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle,

acquisition time, relaxation delay).

¹³C NMR: Acquire the carbon spectrum, typically with proton decoupling to simplify the

spectrum and improve the signal-to-noise ratio.

Process the raw data (Fourier transformation, phase correction, and baseline correction)

to obtain the final spectra.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Visualizing Chemical Behavior
Graphviz diagrams are employed to illustrate key chemical concepts related to

Salicylhydroxamic Acid's structure and reactivity.

Keto-Enol Tautomerism
Salicylhydroxamic acid can exist in equilibrium between its keto (amide) and enol (imidic

acid) tautomeric forms. This equilibrium is fundamental to its chemical properties.

Caption: Keto-enol tautomerism of Salicylhydroxamic Acid.

Metal Chelation Mechanism
The hydroxamate functional group of Salicylhydroxamic Acid acts as a bidentate ligand,

forming stable five-membered rings with metal ions. This chelation is crucial for its biological

activity.

Caption: Bidentate chelation of a metal ion by Salicylhydroxamic Acid.
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Conclusion
The spectroscopic characterization of Salicylhydroxamic Acid by FTIR and NMR provides a

detailed and unambiguous fingerprint of its molecular structure. The data and protocols

presented in this guide are intended to support researchers in the accurate identification,

quality control, and further investigation of this important compound. The visualization of its

tautomerism and chelation mechanism further enhances the understanding of its chemical

reactivity, which is pivotal for its applications in drug development and other scientific

disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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